molecular formula C24H23N5O9S B11483494 ethyl 5-({4,7-dimethoxy-6-[(Z)-{2-[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)carbonyl]hydrazinylidene}methyl]-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate

ethyl 5-({4,7-dimethoxy-6-[(Z)-{2-[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)carbonyl]hydrazinylidene}methyl]-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate

Cat. No.: B11483494
M. Wt: 557.5 g/mol
InChI Key: CHULALPTJRZLDG-MRUKODCESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 5-({4,7-DIMETHOXY-6-[(Z)-[({5-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-YL}FORMAMIDO)IMINO]METHYL]-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-({4,7-DIMETHOXY-6-[(Z)-[({5-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-YL}FORMAMIDO)IMINO]METHYL]-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazolopyrimidine core, the introduction of the benzodioxole moiety, and the final coupling with the oxazole derivative. Each step requires specific reaction conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can lead to higher yields and purities. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, would be important considerations in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-({4,7-DIMETHOXY-6-[(Z)-[({5-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-YL}FORMAMIDO)IMINO]METHYL]-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with biological activity.

    Biology: It may be used in studies of enzyme inhibition or as a probe to investigate biological pathways.

    Medicine: The compound could be explored for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.

    Industry: It may find use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of ETHYL 5-({4,7-DIMETHOXY-6-[(Z)-[({5-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-YL}FORMAMIDO)IMINO]METHYL]-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins, and the compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved would depend on the biological context in which the compound is used.

Comparison with Similar Compounds

ETHYL 5-({4,7-DIMETHOXY-6-[(Z)-[({5-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-YL}FORMAMIDO)IMINO]METHYL]-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE can be compared with other similar compounds, such as:

    Thiazolopyrimidines: These compounds share the thiazolopyrimidine core and may have similar biological activities.

    Benzodioxoles: Compounds with the benzodioxole moiety may have similar chemical reactivity and applications.

    Oxazole derivatives: These compounds share the oxazole ring and may have similar synthetic routes and reactivity.

The uniqueness of ETHYL 5-({4,7-DIMETHOXY-6-[(Z)-[({5-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-YL}FORMAMIDO)IMINO]METHYL]-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE lies in its combination of these functional groups, which may confer unique properties and applications not seen in other compounds.

Properties

Molecular Formula

C24H23N5O9S

Molecular Weight

557.5 g/mol

IUPAC Name

ethyl 5-[[4,7-dimethoxy-6-[(Z)-[(5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-7-carbonyl)hydrazinylidene]methyl]-1,3-benzodioxol-5-yl]methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C24H23N5O9S/c1-4-35-23(32)16-8-12(38-28-16)7-13-14(19(34-3)21-20(18(13)33-2)36-11-37-21)10-25-27-22(31)15-9-17(30)29-5-6-39-24(29)26-15/h5-6,9-10,12H,4,7-8,11H2,1-3H3,(H,27,31)/b25-10-

InChI Key

CHULALPTJRZLDG-MRUKODCESA-N

Isomeric SMILES

CCOC(=O)C1=NOC(C1)CC2=C(C(=C3C(=C2OC)OCO3)OC)/C=N\NC(=O)C4=CC(=O)N5C=CSC5=N4

Canonical SMILES

CCOC(=O)C1=NOC(C1)CC2=C(C(=C3C(=C2OC)OCO3)OC)C=NNC(=O)C4=CC(=O)N5C=CSC5=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.